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molecular formula C7H5F3OS B1307856 4-(Trifluoromethylthio)phenol CAS No. 461-84-7

4-(Trifluoromethylthio)phenol

Cat. No. B1307856
M. Wt: 194.18 g/mol
InChI Key: YYCPTWHVKSATQK-UHFFFAOYSA-N
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Patent
US08524766B2

Procedure details

A mixture of 4-[(trifluoromethyl)thio]phenol (4.5 g, 23.2 mmol), Na2WO4.2H2O (0.08 g, 0.24 mmol) and hydrogen peroxide (6 ml, 59 mmol) in acetic acid (25 ml) was heated at 65° C. for overnight. Na2S2O5 (sat.) and NaOH (20%) was added (until pH 8) and the solution was extracted with EtOAc. The combined organic phases were dried (Na2SO4) and evaporated to dryness to give the crude title compound (6.0 g). MS m/z (rel. intensity, 70 eV) 226 (M+, 18), 157 (bp), 109 (14), 93 (52), 65 (53).
Quantity
4.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Na2WO4.2H2O
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
Na2S2O5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[S:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.OO.[OH-:15].[Na+].C(O)(=[O:19])C>>[F:12][C:2]([F:11])([F:1])[S:3]([C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=1)(=[O:19])=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
FC(SC1=CC=C(C=C1)O)(F)F
Name
Na2WO4.2H2O
Quantity
0.08 g
Type
reactant
Smiles
Name
Quantity
6 mL
Type
reactant
Smiles
OO
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Na2S2O5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
FC(S(=O)(=O)C1=CC=C(C=C1)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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